8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Preparation Methods
The synthesis of 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps. One common method includes the reaction of 4-aminobenzyl alcohol with a suitable xanthine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. As a xanthine derivative, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:
4-Aminobenzyl alcohol: Used as a starting material for various organic syntheses.
Benzyl alcohol: Known for its use in the manufacture of soaps, topical creams, and other products due to its antibacterial and antifungal properties.
Ethyl 4-amino benzoate: A potential candidate for electro-optical applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
6937-57-1 |
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Molecular Formula |
C14H15N5O2 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
8-[(4-aminophenyl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H15N5O2/c1-18-12-11(13(20)19(2)14(18)21)16-10(17-12)7-8-3-5-9(15)6-4-8/h3-6H,7,15H2,1-2H3,(H,16,17) |
InChI Key |
HCLLOHPDTAVPIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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